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Background Influenza A virus poses a continuous global health threat. Neuraminidase (N1) is a key viral

protein that facilitates the release of new viral particles from infected cells, making it a major target for anti-

influenza drugs like oseltamivir. However, the emergence of drug-resistant strains necessitates the discovery

of new inhibitors [1] [2].

Kgp-IN-1 was identified as a promising compound from the MedChemExpress (MCE) database using an

integrated computational approach. The following notes and protocols summarize the strategy, which

combines a machine learning-based initial screen with detailed atomistic simulations to validate and

understand the compound's binding affinity and interactions with the N1 target [1] [2].

Experimental Workflow The discovery process for Kgp-IN-1 followed a sequential workflow, illustrated in

the diagram below.
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Diagram Title: Kgp-IN-1 Identification Workflow

Detailed Experimental Protocols

Protocol 1: Machine Learning-Assisted Virtual Screening

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s12899788?utm_src=pdf-body-img
https://www.smolecule.com/products/s12899788?utm_src=pdf-body
https://www.smolecule.com/products/s12899788?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


This protocol describes the initial high-throughput screening of a large compound library to identify

promising candidates.

Objective: Rapidly and accurately evaluate the ligand-binding affinity of approximately 10,000
compounds from the MCE database for neuraminidase N1 inhibition.

Methodology:
Software/Model: A trained machine learning model using Convolutional Networks on
Graphs (GraphConv) was employed. This model learns molecular features directly from the
molecular graph structure.

Performance: The model achieved a correlation coefficient (R) of 0.80 ± 0.04 and a root-mean-
square error (RMSE) of 1.86 ± 0.22 kcal mol⁻¹ compared to experimental data [1].

Implementation: The model is available at a GitHub repository: [Link] [1] [2].
Output: A ranked list of compounds based on predicted binding affinity (ΔG). Kgp-IN-1 was among

the top five compounds identified (see Table 1).

Protocol 2: Molecular Docking Simulations

This protocol refines the ML results by predicting the atomic-level interaction between the shortlisted

compounds and the target protein.

Objective: Confirm the binding pose and initial interaction profile of top-ranked compounds like Kgp-
IN-1 within the N1 active site.
Methodology:

Software: Modified AutoDock Vina (mVina) with optimized empirical parameters for improved
ligand ranking [1] [2].

Protein Preparation:
The X-ray crystal structure of H1N1 neuraminidase (PDB ID: 4B7Q) was used as the

receptor [1] [2].
The structure includes the bound inhibitor zanamivir, providing a reference for the active

site.
Docking Setup:

The docking grid was centered on the N1 binding site with dimensions of 24 × 24 × 24 Å.
The exhaustiveness parameter was set to its default value.

Output: Multiple binding poses and associated docking scores for each compound, providing a
preliminary view of key protein-ligand interactions.
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Protocol 3: Molecular Dynamics Simulations and Binding Free
Energy Calculation

This protocol assesses the stability of the protein-ligand complex and provides a more rigorous estimate of

binding affinity under dynamic, solvated conditions.

Objective: Refine docking results, capture dynamic binding interactions, and calculate the ligand-
binding free energy using the Linear Interaction Energy (LIE) method.

Methodology:
Software: GROMACS 2019.6 [1] [2].

Force Fields:
Protein and ions: AMBER99SB-ILDN [1] [2].

Ligand (Kgp-IN-1): General AMBER Force Field (GAFF). Atomic charges were derived
using the RESP method based on quantum chemical calculations at the B3LYP/6-
31G(d,p) level of theory [1] [2].
Water: TIP3P model [1] [2].

System Setup:
The protein-ligand complex was solvated in a dodecahedron periodic boundary
condition (dPBC) box with a volume of approximately 570 nm³, containing about 56,000
atoms [1] [2].

The free ligand was solvated in a separate dPBC box of about 66 nm³ (6,500 atoms) for
reference calculations.

Simulation Parameters:
Energy minimization: Steepest descent algorithm.

Equilibration: 100 ps each in canonical (NVT) and isothermal-isobaric (NPT) ensembles.
Production MD: 100 ns for the N1+Kgp-IN-1 complex and 5 ns for the free ligand in

solution, run at 310 K and 1 atm [1] [2].
Binding Free Energy Calculation: The Linear Interaction Energy (LIE) method was used

with the formula: ΔGLIE = α(〈VvdW-l-s〉b - 〈VvdW-l-s〉f) + β(〈Vcoul-l-s〉b

- 〈Vcoul-l-s〉f) + γ where α, β, and γ are empirical parameters, VvdW-l-s and

Vcoul-l-s are the van der Waals and electrostatic interaction energies between the ligand
and its surroundings, and the subscripts b and f denote the bound and free states, respectively

[1] [2].

Data Summary

The following tables consolidate the key quantitative findings from the research.
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Table 1: Top Five Potential N1 Inhibitors Identified by Machine Learning

Compound Name ML-Predicted ΔG (kcal mol⁻¹)

Micronomicin -10.01

Didesmethyl cariprazine -9.86

Argatroban -9.79

Kgp-IN-1 -9.62

AY 9944 -9.52

Source: [1]

Table 2: Key Residues in Neuraminidase N1 Active Site These residues were identified as critical for

ligand binding in the simulations [1] [2].

Glu119 Asp151 Arg152 Trp179 Gln228

Glu277 Glu278 Arg293 Asn295 Tyr402

Table 3: Core MD Simulation Parameters for Protocol 3

Parameter Specification

Software GROMACS 2019.6

Force Field AMBER99SB-ILDN (Protein), GAFF (Ligand)

Water Model TIP3P

System Size ~56,000 atoms (Complex)

Simulation Length 100 ns (Complex), 5 ns (Free Ligand)
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Parameter Specification

Temperature 310 K

Pressure 1 atm

Analysis and Critical Residues

The molecular dynamics simulations revealed that Kgp-IN-1 forms stable interactions within the active site

of neuraminidase. The binding is mediated by a network of van der Waals forces, hydrogen bonds, and

electrostatic interactions with key residues.

The diagram below illustrates the proposed binding network of Kgp-IN-1, highlighting the critical residues

identified in the study.
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Diagram Title: Key N1 Residues for Kgp-IN-1 Binding
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Discussion and Conclusion

The integrated protocol combining GraphConv-based machine learning, molecular docking, and molecular

dynamics simulations successfully identified Kgp-IN-1 as a promising inhibitor of influenza A virus

neuraminidase N1.

Efficiency: The machine learning model enabled the rapid screening of a vast chemical library
(~10,000 compounds), drastically reducing the computational resources required for the initial stage

[1] [2].
Accuracy: Subsequent atomistic simulations (docking and MD) provided atomic-level validation of

the binding mode and a more reliable estimate of the binding affinity using the LIE method, mitigating
the potential false positives from any single method [1] [2].

Mechanistic Insight: The MD simulations, in particular, offered dynamic insights into the protein-
ligand interaction, identifying ten critical residues that govern the binding of Kgp-IN-1 to the N1 active

site. This information is crucial for future structure-based optimization of this compound [1] [2].

In conclusion, this multi-stage computational protocol provides a robust framework for the efficient

discovery of novel viral inhibitors. Kgp-IN-1 emerges as a strong candidate for further experimental

validation and development as an anti-influenza therapeutic.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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